methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate
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Overview
Description
Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a bromine atom at the 7-position of the benzofuran ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
The synthesis of methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1-benzofuran and bromine.
Bromination: The 2,3-dihydro-1-benzofuran undergoes bromination at the 7-position using bromine or a brominating agent under controlled conditions.
Esterification: The brominated intermediate is then subjected to esterification with methyl acetate in the presence of a suitable catalyst to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate involves its interaction with specific molecular targets. The bromine atom at the 7-position can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may inhibit the activity of key enzymes involved in disease pathways or interact with cellular receptors to modulate biological responses .
Comparison with Similar Compounds
Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate can be compared with other benzofuran derivatives, such as:
Methyl 2-(2,3-dihydro-1-benzofuran-5-yl)acetate: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Bromo-2,3-dihydro-1-benzofuran: Does not have the ester group, which can affect its solubility and chemical properties.
2,3-Dihydro-1-benzofuran-5-yl acetate: Similar structure but without the bromine atom, leading to different chemical and biological properties.
Properties
CAS No. |
2090708-24-8 |
---|---|
Molecular Formula |
C11H11BrO3 |
Molecular Weight |
271.1 |
Purity |
95 |
Origin of Product |
United States |
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